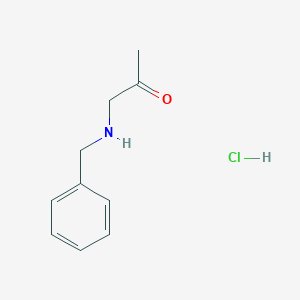

![molecular formula C18H14BrN3OS B2926255 2-[(4-溴苯基)甲硫基]-3-甲基-5H-嘧啶并[5,4-b]吲哚-4-酮 CAS No. 537668-54-5](/img/structure/B2926255.png)

2-[(4-溴苯基)甲硫基]-3-甲基-5H-嘧啶并[5,4-b]吲哚-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

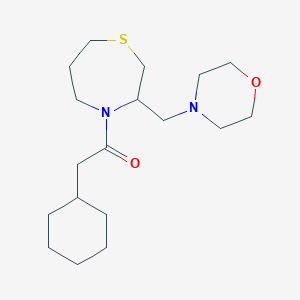

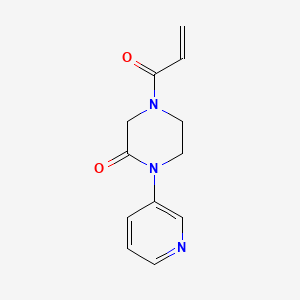

This compound is a complex organic molecule that contains several functional groups and structural features. It includes an indole ring, which is a common structure in many biologically active molecules . The bromophenyl group is a type of aryl halide, which is often used in organic synthesis . The sulfanyl group (-SH) is a common functional group in organic chemistry, known for its reactivity.

科学研究应用

合成和化学性质

- Molina 和 Fresneda (1988) 的研究重点是通过将吡啶或嘧啶环并入吲哚环来合成嘧啶并[4,5-b]吲哚衍生物,展示了一种可能应用于合成结构上与“2-[(4-溴苯基)甲硫基]-3-甲基-5H-嘧啶并[5,4-b]吲哚-4-酮”相关的化合物的技术 (Molina & Fresneda, 1988)。

- Brown 和 Ford (1967) 讨论了嘧啶基砜和亚砜的形成和反应性,这对于理解取代硫烷基嘧啶化合物的化学行为至关重要 (Brown & Ford, 1967)。

抗菌和抗真菌应用

- El-Wahab 等人 (2015) 的一项研究合成了基于嘧啶衍生物的新型抗菌添加剂,用于表面涂层和印刷油墨浆料,表明类似化合物在材料科学和抗菌涂层中的潜在应用 (El-Wahab 等,2015)。

抗癌潜力

- Guo 等人 (2018) 的研究探索了一种具有吲哚啉-2-酮部分的新型溴酚衍生物,通过诱导人肺癌细胞的细胞周期停滞和凋亡,展示了显着的抗癌活性。这项研究突出了具有与“2-[(4-溴苯基)甲硫基]-3-甲基-5H-嘧啶并[5,4-b]吲哚-4-酮”类似的结构特征的化合物的抗癌潜力 (Guo 等,2018)。

分子对接和理论研究

- Alzoman 等人 (2015) 对嘧啶衍生物进行了全面的光谱研究和分子对接研究,提供了其作为化学治疗剂的潜力的见解。该研究强调了结构分析在识别此类化合物的生物活性方面的重要性 (Alzoman 等,2015)。

作用机制

Target of Action

Similar compounds have been studied for their antimicrobial activity , suggesting that the compound may interact with bacterial proteins or enzymes.

Mode of Action

It’s synthesized through s-alkylation of 4-(4-bromophenyl)-5-phenyl-4h-1,2,4-triazole-3-thiol in alkaline medium with 2-bromo-1-phenylethanone followed by reduction of the corresponding ketone . This suggests that the compound might interact with its targets through the formation of covalent bonds, possibly disrupting the normal function of the target proteins or enzymes.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound might interfere with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that the compound might lead to the death of bacterial cells by disrupting essential cellular processes.

属性

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3OS/c1-22-17(23)16-15(13-4-2-3-5-14(13)20-16)21-18(22)24-10-11-6-8-12(19)9-7-11/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZVVSXLUJCIJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

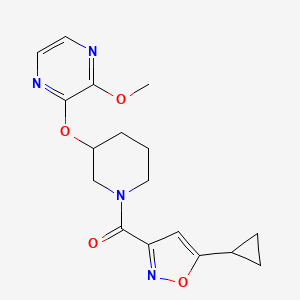

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)

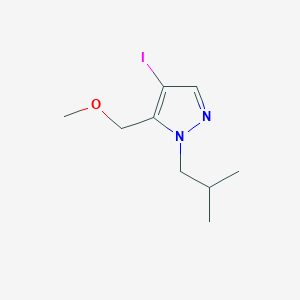

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2926178.png)

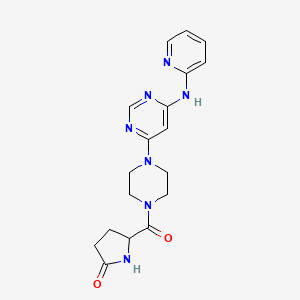

![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)

![N-[(5-Phenoxypyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2926189.png)